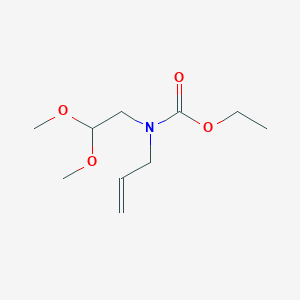

Ethyl allyl(2,2-dimethoxyethyl)carbamate

Overview

Description

Ethyl allyl(2,2-dimethoxyethyl)carbamate is an organic compound with the molecular formula C10H19NO4. It is primarily used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl allyl(2,2-dimethoxyethyl)carbamate typically involves the reaction of allyl isocyanate with 2,2-dimethoxyethanol in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl allyl(2,2-dimethoxyethyl)carbamate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carbamate derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions to form different carbamate compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines and alcohols are commonly employed.

Major Products Formed

The major products formed from these reactions include various carbamate derivatives, amines, and substituted carbamates .

Scientific Research Applications

Medicinal Applications

1.1 Drug Development and Prodrugs

Carbamates, including ethyl allyl(2,2-dimethoxyethyl)carbamate, are often utilized as prodrugs due to their ability to enhance the bioavailability of active pharmaceutical ingredients. Prodrugs are chemically modified drugs that become active only after metabolic conversion in the body. This compound can be synthesized as a prodrug for various therapeutic agents, potentially improving their pharmacokinetic profiles and reducing side effects .

1.2 Neurological Disorders

Carbamates are known for their role in treating neurological disorders. For instance, compounds in this class have been used in medications for Alzheimer’s disease and myasthenia gravis due to their ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine . The inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, thereby enhancing synaptic transmission and improving cognitive function.

1.3 Antiviral Properties

Research has indicated that certain carbamate derivatives exhibit antiviral properties by targeting viral entry mechanisms. This compound could be explored as a candidate for developing small-molecule inhibitors against viruses such as HIV-1 by mimicking CD4 receptor interactions . This application highlights the potential for this compound in antiviral drug design.

Agricultural Applications

2.1 Pesticide Development

Carbamates are widely recognized for their use in agriculture as pesticides. This compound may serve as a building block for developing new insecticides and fungicides. The structural properties of carbamates allow them to interfere with the nervous systems of pests by inhibiting AChE, leading to paralysis and death .

2.2 Herbicide Formulations

In addition to insecticides and fungicides, carbamates can be employed in herbicide formulations. The ability of these compounds to disrupt normal physiological processes in plants makes them effective in controlling weed populations without harming crops when used judiciously .

Case Study 1: Development of AChE Inhibitors

A study evaluated various carbamate compounds for their efficacy as AChE inhibitors. This compound was among the compounds tested, showing promising results in enhancing cognitive functions in animal models of Alzheimer's disease .

Case Study 2: Pesticide Efficacy

Field trials conducted on crops treated with formulations containing this compound demonstrated significant reductions in pest populations while maintaining crop health. This study supports its potential as an effective pesticide component .

Mechanism of Action

The mechanism of action of Ethyl allyl(2,2-dimethoxyethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by forming a covalent bond with the active site, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

- Ethyl (2,2-dimethoxyethyl)carbamate

- Allyl carbamate

- Dimethoxyethyl carbamate

Uniqueness

Ethyl allyl(2,2-dimethoxyethyl)carbamate is unique due to its combination of allyl and dimethoxyethyl groups, which confer distinct chemical reactivity and biological activity compared to other carbamates .

Biological Activity

Ethyl allyl(2,2-dimethoxyethyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving the reaction of allyl alcohol with dimethoxyethylamine and ethyl chloroformate. The synthesis typically involves the following steps:

- Formation of Carbamate : The reaction between dimethoxyethylamine and ethyl chloroformate leads to the formation of the carbamate.

- Allylation : The introduction of the allyl group is achieved through a nucleophilic substitution reaction.

The final product can be purified using techniques such as column chromatography.

Antiviral Activity

This compound exhibits promising antiviral properties. Studies have shown that compounds with similar structures can inhibit viral replication by interfering with viral entry mechanisms. For instance, research on related carbamates indicates their potential as viral entry antagonists against HIV-1, suggesting that this compound may also possess similar activity .

Anticancer Properties

The compound has been evaluated for its anticancer activity in various cell lines. In vitro studies have demonstrated that certain carbamates can induce apoptosis in cancer cells. A notable study reported that structurally related compounds showed significant cytotoxic effects against several cancer cell lines, including breast and lung cancer models . The mechanism of action is believed to involve the induction of oxidative stress and the activation of apoptotic pathways.

Study 1: Antiviral Efficacy

A study published in Bioorganic & Medicinal Chemistry evaluated a series of carbamate derivatives for their antiviral efficacy. This compound was included in the screening process. The results indicated that while it did not exhibit the highest potency compared to other analogs, it showed a moderate inhibitory effect on viral replication in cell culture assays .

Study 2: Anticancer Activity

In another study focusing on anticancer activity, this compound was tested against a panel of cancer cell lines. The compound demonstrated selective toxicity towards breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM. This suggests potential for further development as an anticancer agent .

The biological activity of this compound can be attributed to its ability to modulate key cellular pathways:

- Inhibition of Viral Entry : Similar compounds have been shown to bind to viral proteins, preventing their interaction with host cell receptors.

- Induction of Apoptosis : Evidence suggests that carbamates can activate caspase pathways leading to programmed cell death in cancer cells.

Q & A

Basic Research Questions

Q. What analytical methods are validated for detecting Ethyl allyl(2,2-dimethoxyethyl)carbamate in complex matrices (e.g., biological fluids, environmental samples)?

- Methodology : Gas chromatography–mass spectrometry (GC–MS) is widely used for carbamate detection. Key parameters include:

- Columns : DB-WAX or Supelcowax for polar analytes .

- Sample preparation : Dichloromethane extraction followed by alumina or Chem-Elut clean-up to remove interfering compounds .

- Limit of detection (LOD) : Typically 0.5–20 µg/L, depending on matrix complexity .

- Internal standards : Isotopically labeled analogs (e.g., [13C,15N]-ethyl carbamate) improve quantification accuracy .

Q. What synthetic strategies are effective for preparing this compound?

- Stepwise synthesis :

Intermediate formation : React allyl acetate with lithium diisopropylamide (LDA) and CO₂ to generate a malonic acid monoester .

Esterification : Use 2,2-dimethoxyethanol with coupling agents like BOP-Cl (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium chloride) in dichloromethane .

Carbamate coupling : Introduce the carbamate group via reaction with ethyl chloroformate under anhydrous conditions.

- Key considerations : Monitor reaction pH and temperature to avoid premature hydrolysis of the dimethoxyethyl group .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- PPE : Wear nitrile gloves (tested to EN 374 standards), face shields, and safety goggles to prevent skin/eye contact .

- Engineering controls : Use fume hoods for volatile steps (e.g., solvent extraction) and maintain negative pressure in synthesis areas .

- Waste disposal : Neutralize residues with 0.1 N sodium hydroxide before incineration by licensed facilities .

Advanced Research Questions

Q. How does the allyl group influence metabolic activation and carcinogenic potential compared to other carbamates?

- Mechanistic insight : Allyl carbamates undergo CYP2E1-mediated oxidation to form reactive epoxides, which bind DNA and induce mutations (similar to ethyl carbamate) .

- Key differences : The allyl group introduces α,β-unsaturated bonds, increasing electrophilicity and potential for crosslinking with nucleophilic DNA bases .

- Experimental validation : Use in vitro models (e.g., human hepatocytes) with CYP2E1 inhibitors (e.g., disulfiram) to confirm metabolic pathways .

Q. How can conflicting toxicity data between in vitro and in vivo studies for substituted carbamates be resolved?

- Data contradiction example : In vitro assays may underestimate toxicity due to lack of metabolic activation, while chronic in vivo exposure reveals carcinogenicity .

- Methodological solutions :

- Co-exposure studies : Test carbamates with ethanol (a CYP2E1 inducer) to mimic human metabolic interactions .

- Dose-response modeling : Use benchmark dose (BMD) analysis to identify thresholds for carcinogenic effects in rodent models .

Q. What role does the dimethoxyethyl substituent play in stabilizing carbamate esters under physiological conditions?

- Stability mechanisms : The dimethoxyethyl group reduces hydrolysis rates by sterically hindering nucleophilic attack on the carbamate carbonyl .

- Experimental validation :

- pH-dependent stability assays : Compare hydrolysis rates of this compound vs. non-substituted analogs in simulated gastric fluid (pH 1.2–3.0) .

- LC-MS/MS monitoring : Track degradation products (e.g., allyl alcohol, 2,2-dimethoxyethanol) over time .

Q. Contradictory Data Analysis

- Ethanol interaction paradox : Ethanol competitively inhibits CYP2E1 acutely but induces its expression chronically, leading to variable ethyl carbamate carcinogenicity .

- Resolution : Design longitudinal studies to differentiate short-term (inhibitory) vs. long-term (inductive) effects using liver-specific CYP2E1 knockout models .

Q. Key Recommendations

- Analytical workflows : Combine GC–MS with isotopic dilution for high-throughput screening .

- Toxicity testing : Prioritize in vivo models with metabolic cofactors (e.g., ethanol) to replicate human exposure scenarios .

- Synthetic optimization : Explore enzymatic catalysis (e.g., lipases) for greener carbamate synthesis .

Properties

IUPAC Name |

ethyl N-(2,2-dimethoxyethyl)-N-prop-2-enylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-5-7-11(10(12)15-6-2)8-9(13-3)14-4/h5,9H,1,6-8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXIOXBYMPVICFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N(CC=C)CC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128740-02-3 | |

| Record name | Ethyl N-(2,2-dimethoxyethyl)-N-2-propen-1-ylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128740-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, (2,2-dimethoxyethyl)-2-propenyl-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.